

Crystal structure and molecular geometry of 6-Chloropyridine-2-carbonitrile

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Compound of Interest

Compound Name: 6-Chloropyridine-2-carbonitrile

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An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of **6-Chloropyridine-2-carbonitrile**

Audience: Researchers, scientists, and drug development professionals.

Prepared by: Gemini, Senior Application Scientist

Abstract

6-Chloropyridine-2-carbonitrile is a pivotal heterocyclic building block in the synthesis of pharmaceutical and agrochemical compounds.^[1] A profound understanding of its three-dimensional structure is crucial for predicting its reactivity, intermolecular interactions, and solid-state properties, which are fundamental to drug design and materials science. This guide provides a detailed analysis of the molecular geometry and crystal structure of **6-Chloropyridine-2-carbonitrile**, elucidated by single-crystal X-ray diffraction. We will explore the intramolecular bond parameters, the planarity of the molecule, and the supramolecular architecture governed by a combination of hydrogen bonding and π -stacking interactions. Methodologies for structural determination and characterization are also detailed to provide a comprehensive framework for researchers.

Molecular Geometry and Conformation

The molecular structure of **6-Chloropyridine-2-carbonitrile** consists of a pyridine ring substituted with a chlorine atom at the C6 position and a nitrile group at the C2 position. The

molecule is fundamentally planar, a characteristic feature of aromatic systems.

Planarity

Single-crystal X-ray diffraction data reveals that the molecule is nearly perfectly planar. The root-mean-square (r.m.s.) deviation from the mean plane of all non-hydrogen atoms is a mere 0.0161 Å.^[1] This planarity is critical for facilitating the intermolecular interactions that define the crystal packing, particularly π -stacking.

Bond Lengths and Angles

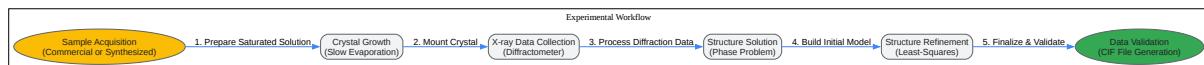
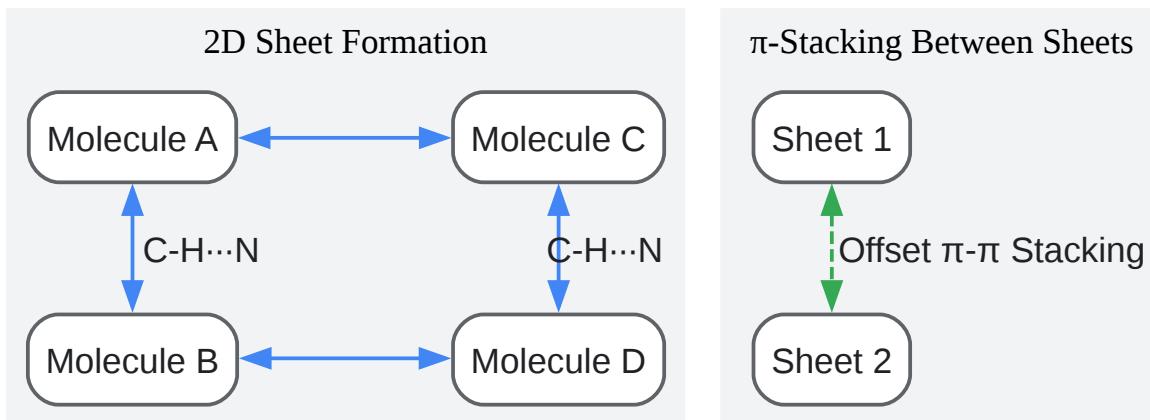
The intramolecular distances and angles conform to established values for substituted pyridine derivatives. The heterocyclic ring exhibits a slight wedge shape, a common feature resulting from the shorter C-N bonds compared to the C-C bonds within the aromatic ring.^[1] Key structural parameters are summarized below.

Table 1: Selected Bond Lengths for **6-Chloropyridine-2-carbonitrile**

Bond	Length (Å)	Source
C1-N2 (Nitrile C≡N)	1.138 (2)	[1] [2]
C6-N1 (Pyridine)	1.322 (1)	[1] [2]
C2-N1 (Pyridine)	1.349 (1)	[1] [2]
Average Ring C-C	1.391 (5)	[2]

Note: Atom numbering corresponds to the published crystallographic data.

The nitrile C≡N bond length of 1.138 (2) Å is consistent with that observed in related cyanopyridine compounds.^[1] The C-N bond lengths within the pyridine ring, 1.322 (1) Å and 1.349 (1) Å, are shorter than the average C-C bond length of 1.391 (5) Å, which is typical for nitrogen-containing heterocycles.^[2]



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References

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- 2. journals.iucr.org [journals.iucr.org]
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